4-butoxy-N-(3-pyridinylmethyl)-1-naphthalenesulfonamide is a synthetic organic compound belonging to the class of aryl sulfonamides. It has gained significant interest in scientific research due to its potent inhibitory activity against dynamin I GTPase, an enzyme crucial for clathrin-mediated endocytosis (CME) [].
The synthesis of 4-butoxy-N-(3-pyridinylmethyl)-1-naphthalenesulfonamide can be achieved through a multistep synthetic route. While the exact synthetic procedure for this specific compound is not explicitly detailed in the provided literature, a closely related analogue, (E)-N-(6-{[(3-(4-bromophenyl)-2-propen-1-yl]amino}hexyl)-5-isoquinolinesulfonamide (analogue 33), was synthesized, providing insights into the general synthetic strategy for this class of compounds []. The synthesis likely involves the following key steps:
4-butoxy-N-(3-pyridinylmethyl)-1-naphthalenesulfonamide acts as a GTP-competitive inhibitor of dynamin I []. Dynamin I is a large GTPase essential for clathrin-mediated endocytosis, a process responsible for the internalization of various molecules into cells. This compound binds to the GTP-binding site of dynamin I, preventing GTP binding and hydrolysis, which are crucial for dynamin's function in vesicle scission during endocytosis.
The primary application of 4-butoxy-N-(3-pyridinylmethyl)-1-naphthalenesulfonamide identified in the literature is as a potential anti-seizure medication. Studies have demonstrated its ability to significantly increase seizure thresholds in animal models, indicating its potential for treating epilepsy [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8